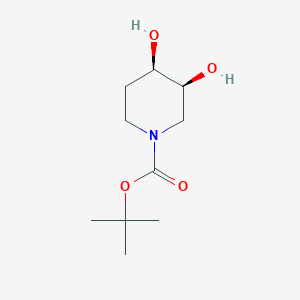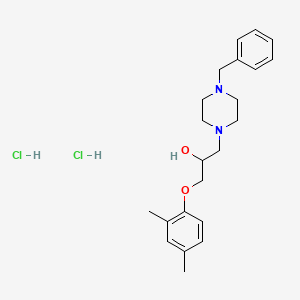![molecular formula C14H14F2N2OS B2734501 N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide CAS No. 1252334-49-8](/img/structure/B2734501.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are widely distributed in the human body and play a crucial role in regulating cellular functions. DPCPX has been extensively used in scientific research to study the physiological and biochemical effects of adenosine receptor signaling.
Mechanism of Action
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. Adenosine receptors are involved in the regulation of various cellular functions, including neurotransmission, vascular tone, and immune response. N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide binds to the adenosine A1 receptor and blocks the binding of adenosine, thus inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide inhibits the activity of adenosine A1 receptors in various cell types, including neurons, cardiomyocytes, and immune cells. In vivo studies have shown that N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide can modulate cardiovascular function, reduce inflammation, and improve cognitive function. N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide has also been used to study the role of adenosine receptors in the development of various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic heart disease.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the specific modulation of adenosine signaling pathways. N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide has also been extensively studied in vitro and in vivo, which provides a wealth of data on its biochemical and physiological effects. However, N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide has several limitations for lab experiments. It is a complex molecule that requires a complex synthesis method, which can limit its availability and increase its cost. N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide also has a relatively short half-life, which can limit its effectiveness in long-term studies.
Future Directions
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide. One direction is the development of new synthetic methods for N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide that are more efficient and cost-effective. Another direction is the development of new analogs of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide that have improved pharmacological properties, such as increased potency or longer half-life. N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide can also be used to study the role of adenosine receptors in the development of new therapies for various diseases, including neurological disorders, cardiovascular diseases, and cancer.
Synthesis Methods
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide involves several steps, including the reaction of 2,4-difluorophenylthiocyanate with cyclopropylamine, followed by the reaction of the resulting product with chloroacetyl chloride. The final step involves the reaction of the intermediate product with potassium cyanide to yield N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide. The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide is a complex process, and its purity and yield depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide has been extensively used in scientific research to study the physiological and biochemical effects of adenosine receptor signaling. Adenosine receptors are involved in a wide range of cellular functions, including neurotransmission, cardiovascular regulation, and immune response. N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide has been used to study the role of adenosine receptors in these processes and to develop new therapies for various diseases.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-difluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2OS/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(15)6-11(12)16/h4-6,9H,2-3,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVRSDQRVABFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2734419.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol](/img/structure/B2734421.png)
![4-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2734422.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-yl-1,3-thiazole-5-carboxylic acid](/img/structure/B2734424.png)



![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2734434.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734436.png)
![N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734437.png)
![(4-(benzylthio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2734438.png)
![N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B2734439.png)
